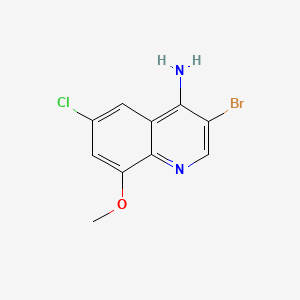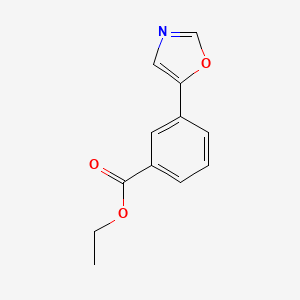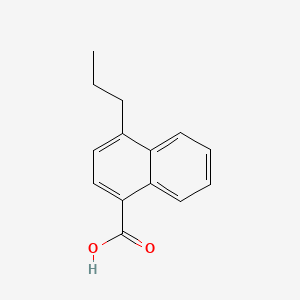
4-Propyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-1-naphthoic acid is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propyl group attached to the fourth position of the naphthalene ring and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-propyl-1-naphthaldehyde is then oxidized to form this compound.
Another method involves the Grignard reaction, where 4-bromonaphthalene reacts with propylmagnesium bromide to form 4-propylnaphthalene. This intermediate is then carboxylated using carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by oxidation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield naphthoquinones, while reduction with lithium aluminum hydride can produce 4-propyl-1-naphthyl alcohol.
Scientific Research Applications
4-Propyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.
Comparison with Similar Compounds
4-Propyl-1-naphthoic acid can be compared with other naphthoic acid derivatives, such as:
1-Naphthoic acid: Lacks the propyl group, resulting in different chemical and physical properties.
2-Naphthoic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
4-Methyl-1-naphthoic acid: Contains a methyl group instead of a propyl group, affecting its solubility and reactivity.
Properties
IUPAC Name |
4-propylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVNKIHIKWKKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741249 |
Source


|
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107777-22-0 |
Source


|
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
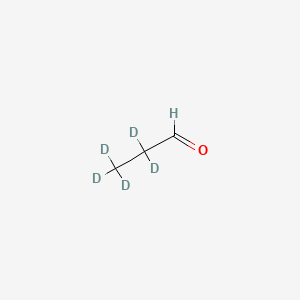

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)


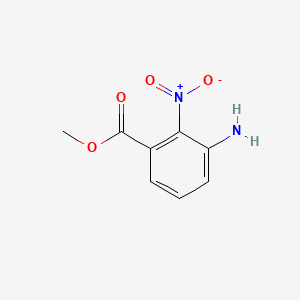


![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
